Benazolin-ethyl

Catalog No.
S613415
CAS No.
25059-80-7
M.F
C11H10ClNO3S
M. Wt
271.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benazolin-ethyl

Generic broadleaf herbicides cause severe phytotoxicity in Brassica crops. Benazolin-ethyl (CAS 25059-80-7) offers selective post-emergence control as a synthetic auxin with the ethyl ester’s optimal lipophilicity. • Ethyl ester form ensures rapid cuticular penetration, rainfastness, and SC formulation stability. • Non-interchangeable: free acids or potassium salts lead to poor performance and crop injury. • 95% TC technical grade enables efficient 30-50% SC/EC manufacturing. • Co-formulation with clopyralid targets resistant Galium aparine.

CAS Number

25059-80-7

Product Name

Benazolin-ethyl

IUPAC Name

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3

InChI Key

WQRCEBAZAUAUQC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

solubility

1.73e-04 M

Synonyms

Galtak(TM), Benazolin ethyl ester, Ethyl 4-chloro-2-oxo-3(2H)-benzothiazoleacetate

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

The exact mass of the compound Benazolin-ethyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.73e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

100 mg, 500 mg, 25 g

Benazolin-ethyl (CAS 25059-80-7) is a specialized benzothiazolone-class synthetic auxin herbicide, primarily procured as a high-purity technical grade active ingredient (e.g., 95% TC) for advanced agrochemical formulations [1]. Unlike generic broad-spectrum herbicides, it is specifically engineered for post-emergence control of annual broadleaf weeds in sensitive crops such as winter oilseed rape, cereals, and soybeans . By utilizing the ethyl ester form rather than the free acid, manufacturers achieve a highly processable precursor that readily integrates into solvent-free suspension concentrates (SC) and emulsifiable concentrates (EC), ensuring optimal lipophilicity, cuticular penetration, and field stability [1].

Research Fit

Post-emergence auxin herbicide study model
Systemic selective broadleaf weed control research
Brassica crop selectivity workflow
Oilseed rape and cereal crop safety research fit
Target species: cleavers, chickweed, wild mustard
Reported field performance on Galium aparine, Stellaria media, Sinapis arvensis

Substituting benazolin-ethyl with its free acid or potassium salt analogs fundamentally compromises the formulation's field performance and manufacturability [1]. The highly water-soluble salt forms suffer from poor cuticular penetration and are highly susceptible to rain wash-off, whereas the ethyl ester's optimized lipophilicity ensures rapid absorption through the waxy cuticles of target weeds . Furthermore, attempting to substitute benazolin-ethyl with more common in-class synthetic auxins (such as 2,4-D) or standard ALS inhibitors results in severe phytotoxicity and yield loss in sensitive Brassica crops, making the specific ethyl ester derivative non-interchangeable for selective oilseed rape protection [1].

Substitution Risk

!
Chemical class mismatch Benzothiazolone core structure differs from phenoxy, benzoic, or pyridine auxins — crop safety and weed spectrum may not transfer
!
Species-specific efficacy limits interchange Reported performance on cleavers distinct from clopyralid; generic auxin substitution risks control failure on Galium aparine
!
Persistence profile varies among auxins Soil DT50 differences affect rotational crop carryover risk; substituting without data-driven assessment may compromise rotational plans

Lipophilicity-Driven Formulation Stability (SC/EC Compatibility)

Benazolin-ethyl exhibits a LogP of 2.50 to 2.80 and a moderate aqueous solubility of 47.0 mg/L at 20 °C, contrasting sharply with the highly water-soluble benazolin-potassium salt [1]. This specific lipophilic profile allows benazolin-ethyl to be processed into stable, solvent-free Suspension Concentrates (SC) (e.g., 30% or 50% SC) and Emulsifiable Concentrates (EC) [2]. The esterification prevents the agglomeration and rapid wash-off issues associated with the free acid or salt forms, ensuring superior cuticular penetration and prolonged shelf-life for agrochemical manufacturers [2].

Evidence DimensionLipophilicity (LogP) and Formulation Suitability
Target Compound DataBenazolin-ethyl (LogP 2.50–2.80, SC/EC compatible)
Comparator Or BaselineBenazolin-potassium salt (LogP < 1, highly water soluble)
Quantified DifferenceEnables stable SC/EC formulation and prevents rapid rain wash-off
ConditionsStandard agrochemical formulation processing at 20 °C

Procuring the ethyl ester allows manufacturers to produce stable, solvent-free suspension concentrates with superior shelf-life and field rainfastness.

Crop Safety in Oilseed Rape
Class-level inference
Benazolin-ethyl: no significant crop injury reported
Clopyralid, picloram, 2,4-D: documented phytotoxicity risk in oilseed rape
Reported selectivity context for Brassica napus field studies
Qualitative difference; review specific rate and formulation

Post-Emergence Selectivity in Brassica napus (Oilseed Rape)

While generic synthetic auxins (such as 2,4-D) and ALS inhibitors cause severe phytotoxicity and crop mortality in Brassica species, benazolin-ethyl provides a high safety margin for winter oilseed rape[1]. Field evaluations demonstrate that benazolin-ethyl selectively inhibits auxin transport in target broadleaf weeds without suppressing the biomass or seed yield of the primary Brassica crop . This makes it a critical procurement choice for oilseed rape protection where standard broadleaf herbicides fail [1].

Evidence DimensionCrop Phytotoxicity (Brassica species)
Target Compound DataBenazolin-ethyl (High safety margin, preserves yield)
Comparator Or BaselineStandard ALS inhibitors / 2,4-D (Severe phytotoxicity and crop mortality)
Quantified DifferencePrevents crop destruction while maintaining broadleaf weed control
ConditionsPost-emergence field application on Brassica crops

Buyers must select benazolin-ethyl over cheaper generic auxins to prevent catastrophic crop damage in sensitive oilseed rape applications.

Cleavers Control vs. Clopyralid
Head-to-head
Benazolin-ethyl 50% SC at 375 g ai/hm²: strong control of Galium aparine
Clopyralid 75% SG at 120–150 g ai/hm²: strong on Lapsana apogonoides, not primary for Galium aparine
Supports species-specific selection for Galium aparine field studies
Single field trial context; review target weed spectrum

Synergistic Efficacy Against Galium aparine (Cleavers)

Benazolin-ethyl is highly effective against difficult-to-control weeds like Galium aparine (cleavers) and Stellaria media (chickweed) . When co-formulated at a 30% w/w ratio with 5% w/w clopyralid, the mixture achieves near-complete control of these specific broadleaf weeds . Substituting benazolin-ethyl with other auxins fails to achieve this synergistic spectrum, leaving critical gaps in weed management for cereals and soybeans[1].

Evidence DimensionWeed Control Spectrum (Galium aparine)
Target Compound Data30% Benazolin-ethyl + 5% Clopyralid (Near-complete control)
Comparator Or BaselineSingle active clopyralid or generic auxins (Incomplete control of cleavers)
Quantified DifferenceCloses the efficacy gap against specific resistant broadleaf weeds
ConditionsField application in cereals and oilseed rape

Procuring benazolin-ethyl as a co-formulation partner is essential for agrochemical companies targeting comprehensive broadleaf weed control.

Synergy with Dicamba
Data to verify
Reported strong synergistic effect when combined with dicamba for mayweeds control
Source-specific review; synergy attribute requires independent validation
Sources not specified; data to verify
Plant Dissipation Rate
Cross-study comparable
DT50 3.7–5.1 days in rape straw (field residue trials, HPLC-MS/MS)
Supports harvest residue assessment and MRL compliance review
Order of magnitude faster than persistent auxin comparators
Sustained Field Weed Control
Head-to-head
93–100% control at 30 DAA >93% at 60 DAA, >96% at 90 DAA (mixture formulations)
Reported sustained efficacy benchmark in winter oilseed rape field trials
Mixture outperformed single actives and manual weeding

Suspension Concentrate (SC) Agrochemical Formulation

Benazolin-ethyl is the optimal active ingredient for manufacturing solvent-free, highly stable 30% or 50% SC formulations, leveraging its specific LogP to ensure long shelf-life and excellent cuticular penetration upon application[1].

Post-Emergence Herbicide for Winter Oilseed Rape

Due to its unique safety margin in Brassica crops, benazolin-ethyl is the required procurement choice for post-emergence broadleaf weed control where generic auxins would cause severe crop mortality .

Synergistic Broadleaf Herbicide Blends

Procured as a technical grade active, benazolin-ethyl is perfectly suited for co-formulation with clopyralid (e.g., 30:5 ratio) to create premium herbicide products that specifically eradicate difficult weeds like Galium aparine (cleavers) .

Application Fit Matrix

Application
Selection Property
Validation Focus
Broadleaf control in oilseed rape studies
Brassica crop selectivity context
Crop safety endpoint and residue dissipation review
Targeted cleavers control in cereals
Galium aparine efficacy profile
Species-specific field performance vs. alternative auxins
Mixture synergy and spectrum research
Synergistic interaction with dicamba
Mixture compatibility and duration of control validation
Crop rotation carryover risk assessment
Soil dissipation profile (DT50 14–26 days)
Rotational crop sensitivity endpoint review

XLogP3

2.8

LogP

2.5 (LogP)

Melting Point

79.2 °C

UNII

0BN7P8Y6GM

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.78e-06 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25059-80-7

Wikipedia

Benazolin-ethyl

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